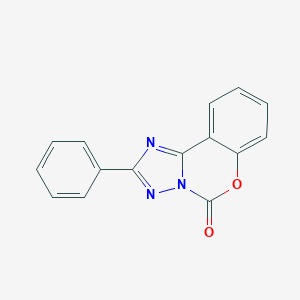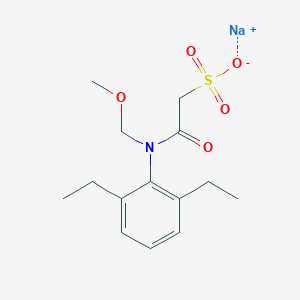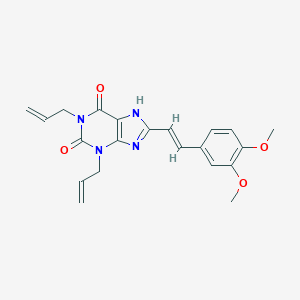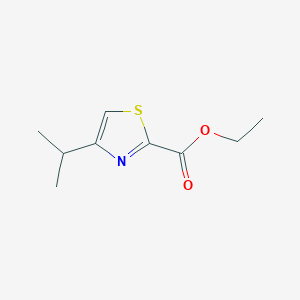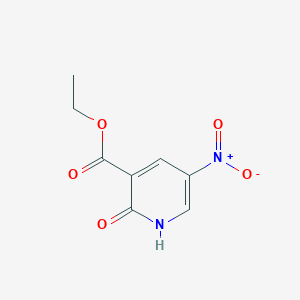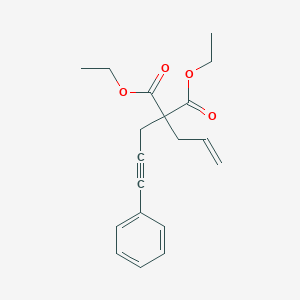
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Vue d'ensemble
Description
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate is a compound that can be synthesized through various catalytic methods. It is a derivative of diethyl malonate, which is a versatile building block in organic synthesis. The compound contains both allyl and propargyl groups attached to a malonate structure, which may allow for further functionalization and participation in a variety of chemical reactions.
Synthesis Analysis
The synthesis of related alpha-aryl malonates has been described using a copper-catalyzed arylation method. This process involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate, copper(I) iodide, and 2-phenylphenol, yielding the alpha-aryl malonate in good to excellent yields under mild conditions . Additionally, diethyl 2-(2-(1-alkynyl)phenyl)malonates have been synthesized through palladium-catalyzed carbonylative cyclization with aryl halides, which could potentially be applied to the synthesis of the compound . Another related synthesis involves the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides to produce highly substituted indenes .
Molecular Structure Analysis
The conformational aspects of a similar compound, diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, have been analyzed in both solid and solution states. This analysis includes NMR and X-ray studies, which could provide insights into the conformational preferences and stability of the diethyl malonate derivatives . The crystal structure of substituted diethyl malonates has also been determined, which can help in understanding the intermolecular interactions and molecular packing of such compounds .
Chemical Reactions Analysis
Diethyl malonate derivatives are known to undergo a variety of chemical transformations. For instance, diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate has shown high reactivity towards different reagents, leading to the construction of a wide range of heterocyclic sulfone systems . The presence of allyl and propargyl groups in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives can be influenced by their functional groups and molecular structure. For example, certain dialkyl malonates have been found to act as low molecular weight supramolecular organogelators, with the ability to form three-dimensional networks through self-assembly . The hydrogen bonding patterns and effects of regioisomerism on the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been studied, revealing the importance of intramolecular and intermolecular hydrogen bonding in determining the properties of these compounds .
Applications De Recherche Scientifique
Catalysis and Synthesis
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate has been utilized in various catalytic processes. For instance, it has been involved in palladium-catalyzed allylic alkylation and amination reactions, demonstrating significant regio- and stereoselectivity (Tanigawa et al., 1982). Another study explored the use of similar compounds in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, showing the compound's utility in complex organic synthesis (Gong et al., 1999).
Intermediate in Drug Synthesis
Research has demonstrated the role of similar compounds as intermediates in the synthesis of small molecule anticancer drugs. A study focused on the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, showing its importance in the synthesis of kinase inhibitors (Xiong et al., 2018).
Stereoselective Reactions
The compound has been used in enantioselective allylic substitution reactions catalyzed by chiral palladium complexes. These studies highlight its role in achieving high stereoselectivity in organic synthesis (Matt et al., 1995).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of diethyl malonate, similar to the compound , have been used for the synthesis of various drugs. For example, a study on the synthesis of food flavor 4-pentenoic acid utilized diethyl malonate in its production process, indicating the compound's relevance in flavor and fragrance chemistry (Wan-bin, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBIVGRCZUELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435458 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate | |
CAS RN |
143633-91-4 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



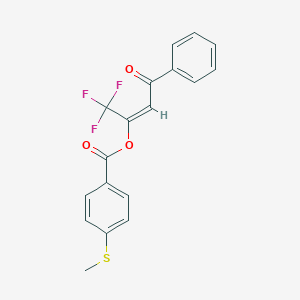

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
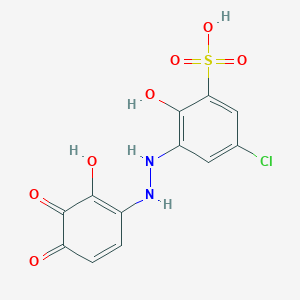
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
